molecular formula C11H15Cl2NO2 B179635 CpdA CAS No. 14593-25-0

CpdA

Cat. No. B179635
CAS RN: 14593-25-0
M. Wt: 264.14 g/mol
InChI Key: WKMYTPCPAWZWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“CpdA” could refer to multiple things, including the Council of Producers & Distributors of Agrotechnology (CPDA), an organization that certifies adjuvants , or Anticoagulant Citrate Phosphate Dextrose Adenine Solution, a medical solution used for the anticoagulation of whole blood . In the context of biochemistry, “CpdA” could refer to Cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, an enzyme involved in amino acid metabolism in bacteria .


Synthesis Analysis

The synthesis of CpdA, in the context of biochemistry, involves the disruption of the cpdA gene in MR-1 using a two-step homologous recombination method . In another context, a novel carbazole-bearing diamine (3,6-CPDA) has been synthesized by Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of CpdA, when referring to cellulose propanoate diacetate (CPDA), has been determined through combined X-ray fibre diagrams and electron diffraction patterns of single crystal analysis .


Chemical Reactions Analysis

CpdA, as a cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, catalyzes the hydrolysis of cAMP, a signaling molecule affecting diverse cellular and metabolic processes in bacteria . Carboxypeptidase A (CPDA) is a pancreatic metalloexopeptidase that hydrolyzes the peptide bond adjacent to the C-terminal end of a polypeptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of CpdA can vary depending on the context. For example, in the context of stored canine CPDA-1 whole blood, hematological changes and oxidative stress are present in the first week of storage, resulting in depletion of the antioxidant system and subsequent accumulation of oxidation products as well as erythrocyte hemolysis .

Scientific Research Applications

Immunomodulatory Effects

Compound A (CpdA) is known for its immunomodulatory effects. A study by Liberman et al. (2012) highlights that CpdA, a dissociated non-steroidal glucocorticoid receptor (GR) ligand, possesses anti-inflammatory properties. It modulates proinflammatory gene expression by favoring GR monomer formation, without enhancing glucocorticoid (GC) response element-driven gene expression. This property of CpdA results in a reduced side effect profile compared to traditional GCs. Specifically, CpdA was found to inhibit T-bet (Th1) activity and induce GATA-3 (Th2) activity in immune cells, impacting the balance between Th1 and Th2 responses which is crucial in immune and inflammatory responses (Liberman et al., 2012).

Treatment of Neuroinflammatory Diseases

Van Loo et al. (2010) explored the effectiveness of CpdA in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. Their findings suggested that CpdA treatment significantly suppressed clinical symptoms of EAE, demonstrating its potential as a therapeutic intervention in multiple sclerosis and other neuroinflammatory diseases. The study observed that CpdA reduced leukocyte infiltration, inflammatory cytokines, and chemokines in the spinal cord, indicating its potent anti-inflammatory characteristics (van Loo et al., 2010).

Application in Asthma Treatment

Gavrila et al. (2015) investigated the role of CpdA in modulating cytokine-induced glucocorticoid resistance in human airway smooth muscle (ASM) cells, a feature central to severe asthma. The study found that CpdA inhibited the production of glucocorticoid-resistant chemokines in both healthy and asthmatic ASM cells. This suggests that targeting CpdA-sensitive pathways in ASM cells could be an alternative therapeutic approach for treating glucocorticoid resistance in asthma (Gavrila et al., 2015).

Bone Density Preservation

A study by Thiele et al. (2012) demonstrated the bone-sparing potential of CpdA in a mouse model of glucocorticoid-induced bone loss. Unlike prednisolone, CpdA did not affect bone density, suggesting that it could be an alternative to traditional glucocorticoids, which often lead to bone density reduction. This property of CpdA underlines its potential in reducing the adverse effects on the skeleton associated with glucocorticoid use (Thiele et al., 2012).

Safety And Hazards

CPDA Certified adjuvant products are required to adhere to significant, scientifically supported standards (16 Benchmarks) adopted by ASTM International. Certified products are evaluated for safety and supported by required toxicological data .

Future Directions

The future directions of CpdA can vary depending on the context. For example, in the context of the Council of Producers & Distributors of Agrotechnology (CPDA), they have planned events like the Adjuvant University . In the context of plant biostimulants, there are proposals for short-term legislation to define plant biostimulants and clarify their status under FIFRA .

properties

IUPAC Name

[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMYTPCPAWZWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431632
Record name 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride

CAS RN

14593-25-0
Record name Phenol, 4-(1-chloro-2-(methylamino)ethyl)-, 1-acetate, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CpdA
Reactant of Route 2
Reactant of Route 2
CpdA
Reactant of Route 3
Reactant of Route 3
CpdA
Reactant of Route 4
CpdA
Reactant of Route 5
CpdA
Reactant of Route 6
CpdA

Citations

For This Compound
27,100
Citations
MA Meledeo, GC Peltier, CS McIntosh, JA Bynum… - …, 2019 - Wiley Online Library
… a lactate that was statistically greater than both CPD and CPDA-1 blood by Day 14. Bicarbonate was similarly lower in CP2D blood versus CPD and CPDA-1 blood by Day 14, and base …
Number of citations: 56 onlinelibrary.wiley.com
R Imamura, K Yamanaka, T Ogura, S Hiraga… - Journal of Biological …, 1996 - ASBMB
… Multiple copies of the cpdA gene decreased the … CpdA protein repressed in vitro transcription from the lacP1 promoter by decreasing cAMP. In addition, we showed that the CpdA protein …
Number of citations: 125 www.jbc.org
J Wu, Y Li, T Wang, Y Ding - IEEE Access, 2019 - ieeexplore.ieee.org
… Firstly, our CPDA scheme achieves secure file deduplication on encrypted file, which … , our CPDA scheme also realizes secure authentication tag deduplication. Secondly, our CPDA …
Number of citations: 32 ieeexplore.ieee.org
A Heaton, T Keegan, S Holme - British journal of haematology, 1989 - Wiley Online Library
… double the rate of CPDA‐1 red cells (P<0·001). AS‐1 red cells exhibited an intermediate rate of regeneration which was not significantly different compared to either CPDA‐1 or AS‐3 (P…
Number of citations: 203 onlinelibrary.wiley.com
C Balachandran, V Duraipandiyan, K Balakrishna… - Bioresource …, 2012 - Elsevier
Petroleum and polycyclic aromatic hydrocarbons (PAHs) degrading Streptomyces sp. isolate ERI-CPDA-1 was recovered from oil contaminated soil in Chennai, India. The degradation …
Number of citations: 222 www.sciencedirect.com
MS d'Almeida, J Jagger, M Duggan… - Transfusion …, 2000 - Wiley Online Library
. Animal models of transfusion are employed in many research areas yet little is known about the storage‐related changes occurring in the blood used in these studies. This study …
Number of citations: 190 onlinelibrary.wiley.com
EL Fuchs, ED Brutinel, ER Klem, AR Fehr… - Journal of …, 2010 - Am Soc Microbiol
… (Qiagen) to create pQE30-cpdA such that expression results in the production of … CpdA (His 6 -CpdA). Site-directed mutagenesis of pQE30-cpdA was performed to generate His 6 -CpdA …
Number of citations: 104 journals.asm.org
JT Latham Jr, JR Bove, FL Weirich - Transfusion, 1982 - Wiley Online Library
Blood was drawn from ten healthy volunteer donors into citrate‐ phosphate‐dextrose adenine (CPDA‐1) anticoagulant and placed on the quarantine shelf of the blood bank refrigerator. …
Number of citations: 110 onlinelibrary.wiley.com
J Sivertsen, H Braathen, THF Lunde… - …, 2020 - Wiley Online Library
… ‐phosphate‐dextrose‐adenine (CPDA‐1) increases shelf life … quality and hemostatic properties of CPDA‐1 whole blood … We encourage development of a single bag CPDA‐1 whole …
Number of citations: 28 onlinelibrary.wiley.com
E Beutler, C West - 1979 - ashpublications.org
… In contrast, red cells prepared from blood collected in CPDA-1, a medium containing supplementary … We emphasize that in addition to providing longer shelf life of stored blood, …
Number of citations: 78 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.